N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanesulfonamide
Overview
Description
N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanesulfonamide is a useful research compound. Its molecular formula is C13H15Cl2N3O2S and its molecular weight is 348.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.0262033 g/mol and the complexity rating of the compound is 457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Modification
The compound's utility in scientific research is evidenced by its involvement in chemical synthesis, particularly in the preparation of deuterated analogs for bioanalytical standards. The process involves base-catalyzed exchange reactions and highlights the compound's role in developing analytical tools for clinical trials. For example, the preparation of deuterated PF-2413873a underscores the compound's significance in creating isotopically labeled standards for precise measurement in biological matrices (Rozze & Fray, 2009).
Coordination Chemistry and Material Science
Research also delves into the synthesis of metal-organic frameworks and coordination compounds, where this compound acts as a ligand to form complex structures with metals. These studies contribute to our understanding of coordination chemistry and have potential applications in catalysis, material science, and the development of novel functional materials. For instance, the study on organoplatinum(IV) compounds with chelating nitrogen donor ligands offers insights into the architectural versatility of such compounds in creating materials with specific properties (Clark et al., 1984).
Biological Activity and Pharmacological Potential
Beyond its role in chemical synthesis and materials science, the compound's derivatives exhibit biological activities, suggesting potential pharmacological applications. The synthesis of novel pyrazole methanesulfonates and their evaluation for insecticidal activity illustrate the compound's relevance in developing new pesticides with low mammalian toxicity, indicating a possible impact on agricultural practices and pest management strategies (Finkelstein & Strock, 1997).
Properties
IUPAC Name |
N-[1-[(3,4-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2N3O2S/c1-8-13(17-21(3,19)20)9(2)18(16-8)7-10-4-5-11(14)12(15)6-10/h4-6,17H,7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVNWSMPMONQDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=C(C=C2)Cl)Cl)C)NS(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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